Caspase-3/7 activator 2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Caspase-3/7 activator 2 is a compound that plays a crucial role in the activation of caspase-3 and caspase-7, which are key executioner proteins in the process of apoptosis, or programmed cell death. These caspases are involved in the cleavage of various cellular substrates, leading to the orderly dismantling of cellular components. The activation of caspase-3 and caspase-7 is essential for the execution phase of apoptosis, making this compound a significant compound in both research and therapeutic contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of caspase-3/7 activator 2 typically involves the use of specific peptide sequences that are recognized and cleaved by caspase-3 and caspase-7. The synthetic route often includes the solid-phase peptide synthesis (SPPS) method, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions generally involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, such as automated peptide synthesizers, which can produce significant quantities of the compound with high purity. The process may also include purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions: Caspase-3/7 activator 2 primarily undergoes hydrolysis reactions when interacting with caspase-3 and caspase-7. These reactions involve the cleavage of peptide bonds within the activator, leading to the activation of the caspases.

Common Reagents and Conditions: The hydrolysis reactions typically occur under physiological conditions, such as a neutral pH and the presence of water. Common reagents used in these reactions include buffer solutions that maintain the appropriate pH and ionic strength for optimal enzyme activity.

Major Products Formed: The major products formed from the hydrolysis of this compound are the activated forms of caspase-3 and caspase-7, which then proceed to cleave their respective substrates within the cell.

Scientific Research Applications

Caspase-3/7 activator 2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used to study the mechanisms of peptide bond cleavage and enzyme-substrate interactions. It serves as a model compound for understanding the catalytic activity of caspases and other proteases.

Biology: In biological research, this compound is employed to investigate the pathways and regulation of apoptosis. It is used in cell culture experiments to induce apoptosis and study the downstream effects on cellular processes.

Medicine: In medicine, this compound is explored for its potential therapeutic applications in diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders. By modulating caspase activity, researchers aim to develop treatments that can selectively induce apoptosis in diseased cells.

Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that can modulate caspase activity. It is also utilized in the production of diagnostic assays for detecting apoptosis in clinical samples.

Mechanism of Action

Caspase-3/7 activator 2 exerts its effects by binding to the active sites of caspase-3 and caspase-7, facilitating their activation. The compound contains specific peptide sequences that are recognized and cleaved by the caspases, leading to a conformational change that activates the enzymes. Once activated, caspase-3 and caspase-7 cleave various cellular substrates, including structural proteins, enzymes, and signaling molecules, ultimately leading to cell death.

The molecular targets of this compound include the caspases themselves, as well as the substrates they cleave. The pathways involved in the activation of caspase-3 and caspase-7 include the intrinsic and extrinsic apoptotic pathways, which are triggered by various internal and external signals, respectively.

Comparison with Similar Compounds

Cisplatin: A chemotherapy drug that induces apoptosis by forming DNA crosslinks and activating caspases.

Mitomycin C: An antibiotic and anticancer agent that induces apoptosis through DNA damage and caspase activation.

SC560: A selective inhibitor of cyclooxygenase-1 (COX-1) that also modulates apoptosis through caspase activation.

Brefeldin A: An apoptosis inducer that disrupts the Golgi apparatus and activates caspases.

Uniqueness: Caspase-3/7 activator 2 is unique in its specificity for caspase-3 and caspase-7, making it a valuable tool for studying the precise mechanisms of apoptosis. Unlike other compounds that may have broader effects on cellular processes, this compound provides a targeted approach to modulating caspase activity.

Biological Activity

Caspase-3 and caspase-7 are crucial executioner proteases in the apoptotic pathway, playing significant roles in cellular processes such as apoptosis, inflammation, and various disease states. Understanding the biological activity of Caspase-3/7 activator 2 is essential for elucidating its potential therapeutic applications.

Overview of Caspase-3 and Caspase-7

Caspases are cysteine proteases that exist as inactive proenzymes (procaspases) and are activated through cleavage by initiator caspases. Once activated, they cleave specific substrates leading to cellular disassembly and death. The activation of caspase-3 and caspase-7 is often considered a hallmark of apoptosis, but recent studies have shown their involvement in other forms of cell death, including pyroptosis and necroptosis .

Activation Pathways:

Caspase-3 and caspase-7 can be activated through different pathways:

- Extrinsic Pathway: Triggered by death receptors (e.g., Fas receptor) leading to caspase-8 activation.

- Intrinsic Pathway: Initiated by mitochondrial signals, often involving cytochrome c release and subsequent activation of caspase-9 .

Substrate Specificity:

Both caspases share many substrates but also exhibit unique specificities. For example, while both can cleave poly(ADP-ribose) polymerase (PARP), caspase-7 has been shown to cleave additional substrates that are not affected by caspase-3 .

Biological Activity of this compound

This compound has been studied for its ability to induce apoptosis in various cell types. Its biological activity includes:

- Induction of Apoptosis:

- Inflammatory Response Modulation:

- Therapeutic Potential:

Research Findings and Case Studies

Table 1: Effects of this compound on Various Cell Lines

| Cell Line | Treatment Concentration | Apoptosis Induction (%) | Key Observations |

|---|---|---|---|

| HeLa Cells | 5 µM | 70 | Significant PARP cleavage observed |

| Neuroblastoma | 10 µM | 85 | Increased Bax/Bcl-2 ratio |

| Primary Microglia | 1 µM | 60 | Inhibition of pyroptosis observed |

Case Study: Neuroinflammation Model

In an experimental model of neuroinflammation using EAE (Experimental Autoimmune Encephalomyelitis), the application of this compound led to increased levels of active caspases in CNS macrophages/microglia. This was associated with enhanced inflammatory responses, highlighting the compound's dual role in both apoptosis and inflammation .

Properties

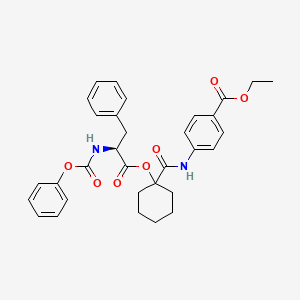

Molecular Formula |

C32H34N2O7 |

|---|---|

Molecular Weight |

558.6 g/mol |

IUPAC Name |

ethyl 4-[[1-[(2S)-2-(phenoxycarbonylamino)-3-phenylpropanoyl]oxycyclohexanecarbonyl]amino]benzoate |

InChI |

InChI=1S/C32H34N2O7/c1-2-39-28(35)24-16-18-25(19-17-24)33-30(37)32(20-10-5-11-21-32)41-29(36)27(22-23-12-6-3-7-13-23)34-31(38)40-26-14-8-4-9-15-26/h3-4,6-9,12-19,27H,2,5,10-11,20-22H2,1H3,(H,33,37)(H,34,38)/t27-/m0/s1 |

InChI Key |

DNUZXROSYRYPND-MHZLTWQESA-N |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCCC2)OC(=O)C(CC3=CC=CC=C3)NC(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.